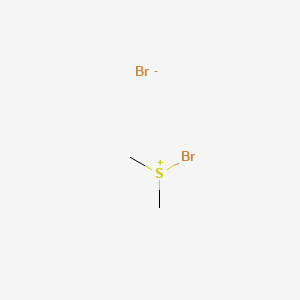

Bromodimethylsulfonium Bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bromo(dimethyl)sulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBVVVFSXWUIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467268 | |

| Record name | Bromodimethylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50450-21-0 | |

| Record name | Bromodimethylsulfonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050450210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodimethylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodimethylsulfonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIMETHYLSULFONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999D47ZFVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromodimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodimethylsulfonium bromide (BDMS) is a versatile and highly reactive reagent with significant applications in organic synthesis, serving as an effective brominating agent and a catalyst for a variety of transformations. Its utility in the pharmaceutical and drug development sector is noteworthy, particularly in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and in-depth analysis of its spectroscopic properties.

Introduction

This compound, also known as BDMS or dimethylbromosulfonium bromide, is a valuable reagent in the arsenal (B13267) of synthetic chemists. It is recognized for its ability to act as a source of electrophilic bromine, facilitating a range of transformations including the conversion of alcohols to alkyl bromides, the opening of epoxides, and the bromination of activated aromatic compounds.[1][2] Compared to molecular bromine, BDMS is often easier and safer to handle, making it a preferred choice in many synthetic applications.[3] This guide presents a detailed methodology for the synthesis of BDMS and a thorough examination of its structural and spectroscopic characteristics, providing researchers and drug development professionals with the essential information for its effective utilization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct reaction of dimethyl sulfide (B99878) with molecular bromine. This reaction is typically performed in a non-polar solvent at low temperatures to control its exothermic nature. An alternative in situ generation involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with hydrobromic acid.[4]

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Dimethyl sulfide (CH₃)₂S

-

Bromine (Br₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a solution of dimethyl sulfide (1.0 eq) in anhydrous dichloromethane, bromine (1.0 eq) is added dropwise at 0 °C with stirring.

-

The reaction mixture is stirred at this temperature for a specified period, during which a precipitate forms.

-

The resulting solid is collected by filtration, washed with cold anhydrous dichloromethane, and dried under vacuum to yield this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₂H₆Br₂S |

| Molecular Weight | 221.94 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 91-95 °C |

| CAS Number | 50450-21-0 |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques to elucidate its molecular structure.

NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons and carbon atoms.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4 | Singlet | -S⁺-(CH ₃)₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~35 | -S⁺-(C H₃)₂ |

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (methyl) |

| ~1400-1450 | Medium | C-H bend (methyl) |

| ~600-700 | Strong | C-S stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in a characteristic isotopic pattern for bromine-containing fragments.

| m/z | Relative Abundance | Assignment |

| 220, 222, 224 | Varies | [M]⁺˙ (isotopic pattern for two Br atoms) |

| 141, 143 | Varies | [M - Br]⁺ (isotopic pattern for one Br atom) |

| 62 | Varies | [(CH₃)₂S]⁺˙ |

Logical Relationships in Characterization

The process of characterizing a synthesized compound involves a logical flow of experiments to confirm its identity and purity.

Caption: Logical workflow for the characterization of BDMS.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The presented experimental protocols and tabulated spectroscopic data offer a valuable resource for researchers and professionals in drug development and organic synthesis. The reliable synthesis and thorough characterization of BDMS are crucial for its effective and reproducible application in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using this compound (BDMS) [organic-chemistry.org]

- 3. This compoundï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]

- 4. KR20020054921A - Process for preparing aryl bromide derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Bromodimethylsulfonium Bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodimethylsulfonium bromide (BDMS), a versatile and highly reactive reagent, has carved a significant niche in modern organic synthesis since its discovery. This technical guide provides a comprehensive overview of its historical development, detailed experimental protocols for its synthesis, and an in-depth exploration of its applications, particularly in the conversion of alcohols to alkyl bromides and the regioselective bromination of aromatic compounds. Quantitative data on its properties and reaction yields are systematically presented, and key reaction pathways and experimental workflows are visualized to offer a clear and thorough understanding of this important synthetic tool.

Introduction: Discovery and Historical Context

This compound, also known as dimethylbromosulfonium bromide, was first reported by the German chemist Hans Meerwein in 1965.[1] Its discovery emerged from fundamental studies on the reactions of dimethyl sulfide (B99878) with halogens. Initially, the product of the reaction between dimethyl sulfide and molecular bromine was observed to be dependent on the reaction conditions, existing as a charge-transfer complex at room temperature and an ionic species, Me₂S⁺Br Br⁻, when prepared at 30°C.

The true synthetic potential of BDMS was unlocked in the following decades. Furukawa and colleagues first demonstrated its utility in converting alcohols to the corresponding alkyl bromides with high yields and stereochemical inversion, establishing it as a valuable reagent for nucleophilic substitution reactions.[2][3] Subsequently, the work of Olah and others expanded its applications to the regioselective para-halogenation of activated arenes, showcasing its utility as a bulky and selective brominating agent.[2] These seminal contributions laid the foundation for the widespread adoption of BDMS in organic synthesis.

Physicochemical Properties

This compound is a light orange solid that is relatively easy to handle compared to molecular bromine.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆Br₂S | [4][5] |

| Molecular Weight | 221.94 g/mol | [4][5] |

| Appearance | Light orange solid | [1] |

| Melting Point | 91-95 °C | [4] |

| Assay | 95% | [4] |

| Functional Group | Thioether | [4] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Synthesis of this compound

There are two primary methods for the preparation of this compound: from dimethyl sulfide and molecular bromine, and in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr).

Method A: From Dimethyl Sulfide and Molecular Bromine

This is the classical method for preparing solid BDMS.

-

Procedure: A solution of molecular bromine in a suitable solvent (e.g., carbon tetrachloride) is added dropwise to a stirred solution of dimethyl sulfide in the same solvent at a low temperature (typically 0-5 °C). The reaction is exothermic and care should be taken to control the temperature. The resulting orange precipitate is then filtered, washed with a cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield this compound.

Method B: In Situ Generation from Dimethyl Sulfoxide and Hydrobromic Acid

For many applications, BDMS can be conveniently generated in situ, avoiding the need to isolate the solid reagent.[6][7][8]

-

Procedure: To a solution of the substrate in dimethyl sulfoxide, aqueous hydrobromic acid (typically 48%) is added.[6][8] The reaction mixture is then stirred at the desired temperature to allow for the formation of BDMS and subsequent reaction with the substrate. The molar ratio of HBr to DMSO can be adjusted to optimize the reaction conditions.[6]

General Procedure for the Conversion of Alcohols to Alkyl Bromides

This protocol is based on the work of Furukawa and colleagues.[3]

-

Procedure: To a solution of the alcohol in a dry, inert solvent such as dichloromethane (B109758) or acetonitrile, one equivalent of this compound is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center. The workup typically involves washing the reaction mixture with water to remove dimethyl sulfoxide and any remaining salts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the alkyl bromide.

General Procedure for the Regioselective Bromination of Activated Arenes

This protocol is based on the work of Olah and others.[2]

-

Procedure: To a solution of the activated arene (e.g., phenol, anisole) in a suitable solvent like dichloromethane, one equivalent of this compound is added at room temperature. The reaction is typically rapid. The high para-selectivity is attributed to the bulky nature of the brominating agent.[2] Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by extraction, drying, and purification of the product.

Applications in Organic Synthesis

Conversion of Alcohols to Alkyl Bromides

BDMS is a highly effective reagent for the conversion of primary, secondary, benzylic, and allylic alcohols to their corresponding bromides. The reaction generally proceeds in high yields.[2][3]

| Substrate (Alcohol) | Product (Alkyl Bromide) | Yield (%) | Reference |

| 1-Dodecanol | 1-Bromododecane | 85 | N/A |

| 2-Ethoxyethanol | 2-Bromoethoxyethane | 98 (NMR) | N/A |

| Benzyl alcohol | Benzyl bromide | 92 | N/A |

| (R)-2-Octanol | (S)-2-Bromooctane | High (inversion) | N/A |

Regioselective Bromination of Aromatic Compounds

BDMS is a valuable reagent for the selective bromination of electron-rich aromatic compounds, affording predominantly the para-substituted product.[2]

| Substrate | Product | Yield (%) | Reference |

| Phenol | 4-Bromophenol | High | [2] |

| Anisole | 4-Bromoanisole | 97 | [8] |

| Diphenyl ether | 4-Bromodiphenyl ether | High | [2] |

| N-Alkylanilines | para-Bromo-N-alkylanilines | High | [2] |

| Anthracene (B1667546) | 9,10-Dibromoanthracene (B139309) | 96 | [9] |

Spectroscopic Data

While detailed spectra are not widely published, some sources indicate the following spectroscopic characteristics for this compound.

-

¹H NMR: A single peak corresponding to the six equivalent protons of the two methyl groups.

-

¹³C NMR: A single peak for the two equivalent methyl carbons.

Visualizations

Synthesis of this compound

Caption: Two primary synthetic routes to this compound.

Experimental Workflow for Alcohol to Alkyl Bromide Conversion

Caption: Step-by-step workflow for the synthesis of alkyl bromides from alcohols using BDMS.

Signaling Pathway for Regioselective Aromatic Bromination

Caption: Proposed mechanism for the para-selective bromination of activated arenes with BDMS.

Conclusion

This compound has proven to be an indispensable reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of preparation, handling, and high reactivity, coupled with its selectivity in key transformations, make it a superior alternative to elemental bromine in many instances. The applications detailed in this guide, from the conversion of alcohols to the specific bromination of aromatic systems, highlight its versatility. Further research into the catalytic applications of BDMS and its use in the synthesis of complex molecules is anticipated to continue expanding its role in modern organic chemistry.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of alkyl bromides from the corresponding alcohols and Me2SBr2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound 95 50450-21-0 [sigmaaldrich.com]

- 5. This compound | C2H6Br2S | CID 11481441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]

- 8. Solved The mixture of dimethylsulfoxide (DMSO) and | Chegg.com [chegg.com]

- 9. This compoundï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]

physical and chemical properties of Bromodimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodimethylsulfonium bromide (BDMS), a versatile and highly reactive reagent, has carved a significant niche in modern organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and an analysis of its reactivity. The information is curated to support researchers, scientists, and professionals in drug development in leveraging the full potential of this powerful synthetic tool.

Physical and Chemical Properties

This compound is a valuable reagent known for its role as a brominating agent and a catalyst in a multitude of organic transformations. A summary of its key physical and chemical identifiers is presented below.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₂H₆Br₂S | [1][2][3][4][5] |

| Molecular Weight | 221.94 g/mol | [1][2][3][4][5] |

| Appearance | Off-white to yellow or light orange solid/powder | [5] |

| Melting Point | 91-95 °C | [3][5] |

| Solubility | Soluble in acetonitrile. | [6] |

| Stability | Moisture-sensitive. | [7] |

| Storage | Store at room temperature or -20°C. | [3][5] |

Chemical Properties

This compound is a highly versatile reagent in organic synthesis, acting as a powerful methylating agent, an efficient brominating agent, and a catalyst for a wide array of reactions.[5] It is considered a convenient and safer alternative to molecular bromine.[8]

Key Chemical Attributes:

-

Electrophilic Nature : Its strong electrophilic properties make it an effective methylating agent.[5]

-

Brominating Agent : It serves as an efficient source of bromine for various transformations, including the synthesis of 9,10-dibromoanthracene.

-

Catalytic Activity : BDMS catalyzes numerous organic reactions, often attributed to its ability to generate dry HBr in situ.

-

Versatile Reactivity : It participates in nucleophilic substitution reactions, making it invaluable in the synthesis of complex organic molecules.[5] It can act as a source of bromonium ions, molecular bromine, nucleophilic bromide ions, or bromine radicals depending on the reaction conditions.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative organic transformation are provided below.

Synthesis of this compound

This protocol describes the preparation of this compound from dimethyl sulfide (B99878) and molecular bromine.

Materials:

-

Dimethyl sulfide

-

Molecular bromine

-

Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethyl sulfide in an anhydrous solvent and cool the solution to -30°C.

-

Slowly add an equimolar amount of molecular bromine dropwise to the cooled solution with continuous stirring.

-

The reaction mixture will form an orange compound, which may exist in an ionic form, Me₂S⁺BrBr⁻.

-

The resulting product can be used directly in subsequent reactions or isolated, though it is often generated in situ for convenience and safety.

In-situ Generation: this compound can also be generated in situ from the reaction of dimethylsulfoxide (DMSO) and aqueous hydrobromic acid (HBr).[7][8] This method is often preferred for its operational simplicity and for avoiding the handling of molecular bromine.

Representative Reaction: Michael Addition of Amines to Electron Deficient Alkenes

This protocol outlines the use of this compound as a catalyst for the Michael addition of amines to electron-deficient alkenes.[9]

Materials:

-

Electron deficient alkene (e.g., α,β-unsaturated ester or ketone)

-

Amine (aliphatic or benzylic)

-

This compound (catalytic amount)

-

Solvent (if not solvent-free)

Procedure:

-

To a mixture of the electron-deficient alkene and the amine, add a catalytic amount of this compound.

-

The reaction can often be carried out under solvent-free conditions at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically rapid, with aliphatic and benzylic amines undergoing conjugate addition within a short period to provide excellent yields of the corresponding β-amino compounds.[9]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule. The six protons on the two methyl groups are chemically equivalent.

-

Expected Chemical Shift (δ): A single peak (singlet) is anticipated for the six equivalent methyl protons. The chemical shift would be downfield from that of dimethyl sulfide due to the deshielding effect of the positively charged sulfur atom and the attached bromine. For comparison, the protons in bromomethane (B36050) (CH₃Br) appear at approximately 2.68 ppm.[10]

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show a single resonance for the two equivalent methyl carbons.

-

Expected Chemical Shift (δ): The chemical shift for the methyl carbons will be influenced by the electronegativity of the adjacent positively charged sulfur and the bromine atom. For reference, the carbon in bromomethane (CH₃Br) has a chemical shift of about 10.2 ppm.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorptions for C-H bonds.

-

Expected Absorptions:

-

C-H stretching: Around 2900-3000 cm⁻¹ for the methyl groups.

-

C-H bending: Around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric) for the methyl groups.

-

C-S stretching: This bond typically shows weak to medium absorptions in the 600-800 cm⁻¹ region.

-

Mass Spectrometry

The mass spectrum of this compound would be characterized by the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

Expected Fragmentation: The molecular ion peak would be expected to show a characteristic M, M+2, and M+4 pattern due to the presence of two bromine atoms. The primary fragmentation would likely involve the loss of a bromine atom or a methyl group.

Reactivity and Applications in Synthesis

This compound is a versatile reagent with a broad range of applications in organic synthesis. Its reactivity can be categorized into its roles as a brominating agent, a catalyst, and a reagent for various functional group transformations.

Logical Relationship of Reactivity

The following diagram illustrates the central role of this compound in various synthetic transformations.

Caption: Reactivity pathways of this compound.

Experimental Workflow: Synthesis of 2-Arylaziridines

The following diagram outlines a continuous flow process for the synthesis of 2-arylaziridines, which involves the in-situ generation of this compound.[7]

Caption: Workflow for continuous flow synthesis of 2-arylaziridines.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is moisture-sensitive and should be stored in a dry environment. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile reagent with broad applicability in organic synthesis. Its utility as a brominating agent, catalyst, and reagent for functional group transformations makes it an indispensable tool for chemists in research and industry. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively and safely incorporate this reagent into their synthetic strategies.

References

- 1. This compound | C2H6Br2S | CID 11481441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 溴化二甲基溴化锍 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Bromodimethylsulfonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Reagent in Organic Synthesis

Introduction

Bromodimethylsulfonium bromide (BDMS) is a highly versatile and efficient reagent in organic synthesis, valued for its role as both a brominating agent and a catalyst.[1] Its ease of handling compared to molecular bromine and its cost-effectiveness make it an attractive choice for a wide range of chemical transformations.[1] This guide provides a detailed overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 50450-21-0 | [2][3] |

| Molecular Formula | C₂H₆Br₂S | [2][3] |

| Molecular Weight | 221.94 g/mol | [2][3][4] |

| Appearance | Off-white to yellow powder | [4] |

| Melting Point | 91 - 95 °C | [4] |

Key Applications in Organic Synthesis

This compound is a valuable reagent in a multitude of organic transformations. It can function as a source of bromonium ions, molecular bromine, nucleophilic bromide ions, or bromine radicals, depending on the reaction conditions.[1][3]

Synthesis of 1,5-Benzodiazepine Derivatives

This compound serves as an effective catalyst in the one-pot, three-component synthesis of 1,5-benzodiazepines from o-phenylenediamines, β-keto esters, and aromatic aldehydes.[2][5] The reaction proceeds with good yields under mild conditions.[2][5] In this process, BDMS is believed to act as a pre-catalyst, generating hydrobromic acid in situ, which catalyzes the reaction.[3]

Experimental Protocol: Synthesis of 1,5-Benzodiazepines [2]

-

Reaction Setup: To an oven-dried 25 mL round-bottomed flask, add the required o-phenylenediamine (B120857) (1.0 mmol) and β-keto ester (1.0 mmol) in 1,2-dichloroethane (B1671644) (3 mL).

-

Catalyst Addition: Add this compound (10 mol%) to the mixture and stir at room temperature.

-

Aldehyde Addition: After 15 minutes, add the aromatic aldehyde (1.0 mmol) to the mixture.

-

Reaction Condition: Heat the reaction mixture at 55 °C for the appropriate amount of time, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent using a rotary evaporator. Extract the residue with CH₂Cl₂ (2 x 10 mL), wash with H₂O (10 mL), and dry over anhydrous Na₂SO₄.

Preparation of α-Bromo Enones

A significant application of this compound is in the efficient synthesis of α-bromo enones from conjugated enones.[4][6] The reaction proceeds via the formation of an α-bromo-β-sulfonium carbonyl compound, which upon treatment with a weak base, yields the α-bromo enone in excellent yields.[4][6]

Experimental Protocol: Preparation of α-Bromo Enones [4]

-

Formation of BDMS (in situ): In a flask under a nitrogen atmosphere, dissolve dimethyl sulfide (B99878) (1 to 2 molar equivalents) in acetonitrile (B52724) (50-100 mL) and cool to -40°C. Add a solution of bromine (~20-100 mmol) in carbon tetrachloride (5 mL) dropwise. Stir the resulting yellow precipitate for 5 minutes.

-

Addition of Enone: Inject the enone (≥ 1.5 equivalents) into the mixture. The reaction progress can be monitored by the color change of the precipitate from yellow to colorless. For hindered carbonyls like mesityl oxide, the reaction is conducted at 0°C for 10-20 minutes.

-

Isolation of Intermediate: Add ether (100 mL) to the mixture. Filter the precipitate, wash with ether and pentane, and dry to obtain the α-bromo-β-dimethylsulfonium carbonyl compound.

-

Formation of α-Bromo Enone: Dissolve the isolated sulfonium (B1226848) salt (5-20 mmol) in a 5% sodium bicarbonate solution (50-100 mL). Warm the mixture for 10-15 minutes at room temperature.

-

Extraction: Extract the mixture with methylene (B1212753) chloride. Wash the organic layer with water, dry, and evaporate the solvent to obtain the α-bromo enone.

Further Synthetic Applications

This compound is also employed in several other important synthetic transformations:

-

Conversion of Alcohols to Alkyl Bromides: It facilitates the conversion of alcohols to the corresponding alkyl bromides with high yields, proceeding through an inversion of configuration for optically active alcohols.[6]

-

Regioselective para-Halogenation of Activated Arenes: BDMS is an efficient reagent for the regioselective para-halogenation of activated aromatic compounds like phenols and anilines. The high para-selectivity is attributed to a 'late' arenium ion-like transition state and the bulky nature of the reagent.[7][6]

-

Deprotection of Thioacetals: In stoichiometric amounts, it can be used for the deprotection of thioacetals to their corresponding carbonyl compounds.[7]

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in modulating specific signaling pathways are not extensively documented, its utility in the synthesis of biologically active molecules is significant. For instance, it is used in the synthesis of Nα-ureido peptides, which have been studied for their antibacterial activities.[8] The synthesis of 1,5-benzodiazepines, a scaffold known for a wide range of pharmacological activities including anti-inflammatory, anticonvulsant, and anticancer properties, further underscores its importance in medicinal chemistry.[3]

Conclusion

This compound is a robust and versatile reagent with broad applications in organic synthesis. Its ability to act as both a brominating agent and a catalyst, coupled with its operational simplicity, makes it an invaluable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex organic molecules, including those with potential therapeutic applications.

References

- 1. The Role of (BDMS) this compound as a Catalyst and Brominating Reagent: A Concise Overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Bromodimethylsulfonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromodimethylsulfonium bromide ((CH₃)₂SBr⁺Br⁻), a versatile reagent in organic synthesis. Due to the limited availability of directly published spectroscopic data for this compound, this guide presents a predicted spectroscopic profile based on the analysis of its constituent parts—dimethyl sulfide (B99878) and the effects of bromination and sulfonium (B1226848) salt formation—along with established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related compounds and the expected electronic effects of the sulfonium cation and bromide counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Notes |

| ¹H | 3.0 - 3.5 | Singlet | The protons on the methyl groups are equivalent. The chemical shift is expected to be downfield from dimethyl sulfide (approx. 2.1 ppm) due to the deshielding effect of the positively charged sulfur and the attached bromine atom. |

| ¹³C | 30 - 40 | Singlet | The carbon atoms of the two methyl groups are equivalent. The chemical shift is expected to be downfield from dimethyl sulfide (approx. 18 ppm) due to the deshielding effect of the adjacent positively charged sulfur. |

Predicted solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2900 - 3000 | C-H stretch (methyl) | Medium | Typical for alkyl groups. |

| 1400 - 1450 | C-H bend (methyl, asymmetric) | Medium | Characteristic bending vibration of methyl groups. |

| 1300 - 1350 | C-H bend (methyl, symmetric) | Medium-Weak | Another characteristic bending vibration of methyl groups. |

| 600 - 700 | C-S stretch | Strong | The carbon-sulfur bond vibration is expected in this region. |

| Below 400 | S-Br stretch | Medium-Weak | The sulfur-bromine bond vibration is expected at low wavenumbers. |

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Fragmentation Pathway | Notes |

| 141/143 | [(CH₃)₂SBr]⁺ | Molecular Cation | Isotopic pattern due to ⁷⁹Br and ⁸¹Br will be observed with approximately 1:1 ratio. |

| 62 | [CH₃SCH₃]⁺• | Loss of Br radical | Fragmentation of the molecular cation. |

| 47 | [CH₃S]⁺ | Loss of CH₃ radical from [CH₃SCH₃]⁺• | Further fragmentation. |

| 79/81 | [Br]⁻ | Anion | In negative ion mode, the bromide counterion would be observed. |

Ionization method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB)

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of the aforementioned spectroscopic data.

Synthesis of this compound

Materials:

-

Dimethyl sulfide ((CH₃)₂S)

-

Bromine (Br₂)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl sulfide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in anhydrous diethyl ether dropwise to the stirred dimethyl sulfide solution.

-

A precipitate will form upon addition. Continue stirring for an additional 30 minutes at 0°C after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid. Due to its hygroscopic nature, the product should be stored in a desiccator.

NMR Spectroscopy

Instrumentation:

-

300 MHz or higher NMR spectrometer

Sample Preparation:

-

Due to the hygroscopic nature of this compound, sample preparation should be conducted in a dry environment, such as a glove box or under a stream of dry nitrogen.[1][2]

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][4]

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-50 ppm).

IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven and allow it to cool in a desiccator.[5][6][7][8][9]

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[5][7]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8][9]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer equipped with an Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

The concentration should be in the low micromolar to picomolar range.

-

For ESI, the sample solution is directly infused into the ion source. For FAB, the sample is mixed with a suitable matrix (e.g., glycerol (B35011) or 3-nitrobenzyl alcohol) on the probe tip.

-

Due to the presence of a non-volatile salt, desalting the sample prior to analysis may be necessary to reduce ion suppression and improve signal quality.[10][11][12][13]

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.

Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. organomation.com [organomation.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. What Are The Key Steps In Preparing Kbr Pellets For Spectroscopy? Master Ir Analysis With Clear, Accurate Spectra - Kintek Press [kinteksolution.com]

- 10. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

Navigating the Stability and Storage of Bromodimethylsulfonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bromodimethylsulfonium bromide (BDMS) is a versatile and highly reactive reagent widely employed in organic synthesis as a brominating agent and catalyst. Its efficacy is intrinsically linked to its stability, which necessitates stringent storage and handling protocols to ensure its reactivity and prevent degradation. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, supported by experimental methodologies for stability assessment and visual workflows for its handling and key reactions.

Core Stability and Storage Parameters

The stability of this compound is influenced by several environmental factors, primarily temperature, moisture, air, and light. Adherence to recommended storage conditions is paramount to preserving its chemical integrity and ensuring reproducible experimental outcomes.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and chemical supplier information.

| Parameter | Recommended Condition | Rationale & Additional Information | Citations |

| Temperature | -20°C or Room Temperature | While some sources recommend refrigeration at -20°C for long-term storage to minimize thermal decomposition, others indicate that it is stable at room temperature. The choice may depend on the purity of the reagent and the intended duration of storage. | [1][2][3][4] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | This compound is sensitive to both air and moisture. Storing under an inert atmosphere prevents oxidative degradation and hydrolysis. | [1][5] |

| Light Exposure | Protect from Light | The compound is light-sensitive and should be stored in the dark to prevent photochemical decomposition. | [1][6] |

| Container | Tightly Closed, Amber Glass Bottle/Jar | A tightly sealed container is essential to prevent exposure to air and moisture. Amber glass is recommended to protect the compound from light. Polyethylene and metal containers should be avoided due to potential reactivity. | [1][2][6][7][8][9][10] |

| Environment | Dry, Cool, Well-Ventilated Area | Storage in a dry and cool environment further mitigates the risk of hydrolysis and thermal degradation. A well-ventilated area is crucial for safety in case of accidental release. | [2][9][10] |

Chemical Stability and Incompatibilities

This compound is a stable compound when stored under the recommended conditions[2]. However, its high reactivity makes it incompatible with a range of substances. Contact with these materials can lead to vigorous reactions and decomposition.

| Incompatible Materials | Potential Hazards | Citations |

| Strong Oxidizing Agents | Can cause a violent reaction. | [2] |

| Reducing Agents | May lead to vigorous or violent reactions. | [10][11] |

| Metals | Alkali metals, powdered metals, aluminum, stainless steel, iron, and copper can catalyze decomposition. | [10][11] |

| Organic Compounds | Aldehydes, ketones, amines, amides, phenols, and alcohols can react with the compound. | [10][11] |

| Other | Ammonia, azides, ozone, and arsenic powder should be avoided. | [10][11] |

Upon decomposition, particularly under thermal stress or in the presence of incompatible materials, this compound can release hazardous substances.

| Decomposition Products | Conditions of Formation | Citations |

| Hydrogen Sulfide, Carbon Oxides | Can be produced upon decomposition. | [2] |

| Nitrogen Oxides (NOx), Hydrogen Bromide Gas | May be generated during combustion. | [6][8] |

Quantitative Stability Data

Currently, specific quantitative data on the shelf-life of this compound under various storage conditions (e.g., defined degradation rates at different temperatures, humidity levels, and light intensities) are not extensively available in the public domain. Chemical reagents of this nature generally do not have a strict expiration date, and their usability is often determined by physical observation (e.g., color change, clumping) and performance in a test reaction[5][12][13][14]. For critical applications, it is recommended to perform a quality control check if the reagent has been stored for an extended period.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly for sensitive applications, a series of analytical tests can be performed. The following are detailed methodologies for key experiments to assess its stability.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and decomposition profile of the compound.

Objective: To determine the onset of thermal decomposition and identify phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA/DSC pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup (TGA):

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

-

Instrument Setup (DSC):

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just below the onset of decomposition as determined by TGA.

-

-

Data Analysis:

-

TGA: Plot the percentage of mass loss against temperature. The onset of decomposition is the temperature at which significant mass loss begins.

-

DSC: Plot the heat flow against temperature to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Hydrolytic Stability Assessment

Given its moisture sensitivity, assessing the hydrolytic stability is crucial.

Objective: To evaluate the rate and extent of degradation in the presence of water.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: To a known volume of the solution, add a specific amount of water (e.g., 1% v/v). Maintain the solution at a constant temperature (e.g., 40 °C).

-

Time-Point Analysis: At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Analytical Method: Analyze the aliquots using a stability-indicating HPLC method (see below) to quantify the remaining this compound and any degradation products.

-

Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics.

Photostability Testing

To understand the impact of light on the compound's stability.

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a clear glass vial. Prepare a control sample in an amber vial wrapped in aluminum foil.

-

Light Exposure: Expose the sample vial to a controlled light source (e.g., a photostability chamber) that provides both UV and visible light, following ICH Q1B guidelines.

-

Time-Point Analysis: At specific time intervals, withdraw aliquots from both the exposed and control samples.

-

Analytical Method: Analyze the samples by HPLC to quantify the parent compound and any photolytic degradation products.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and monitoring its degradation.

Objective: To develop a method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject samples of this compound to forced degradation under acidic, basic, oxidative, and thermal conditions. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

NMR Spectroscopy for Structural Elucidation of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of any degradation products formed during stability studies.

Objective: To characterize the chemical structure of impurities and degradation products.

Methodology:

-

Sample Preparation: Isolate the degradation products from the stressed samples using preparative HPLC.

-

NMR Analysis: Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CD3CN or DMSO-d6).

-

Data Acquisition: Acquire 1H and 13C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.

-

Data Analysis: Interpret the NMR spectra to elucidate the chemical structures of the degradation products. This information is critical for understanding the degradation pathways. The oxidation state of organosulfur compounds can be effectively monitored using NMR[12].

Visualizing Workflows and Mechanisms

To aid in the understanding of handling procedures and the chemical utility of this compound, the following diagrams, created using the DOT language, illustrate key processes.

Logical Workflow for Handling and Storage

This diagram outlines the decision-making process for the safe handling and storage of this compound.

Catalytic Cycle in Beckmann Rearrangement

This compound can act as a catalyst in various organic transformations, such as the Beckmann rearrangement. The following diagram illustrates a plausible catalytic cycle.

Biological Signaling Pathways

A thorough review of the scientific literature indicates that this compound is primarily utilized as a reagent and catalyst in organic synthesis[6][7][8][9][15][16][17]. There is currently no substantial evidence to suggest its direct involvement in specific biological signaling pathways in the manner of a signaling molecule or a modulator of a particular pathway. Its application in drug development is typically as a tool for the synthesis of target molecules rather than as a bioactive agent itself. Therefore, a diagram of a biological signaling pathway involving this compound cannot be provided at this time.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. A comprehensive understanding of its stability profile and adherence to strict storage and handling protocols are essential. This guide provides the foundational knowledge for maintaining the quality of this versatile reagent, including recommended storage conditions, methodologies for stability assessment, and visual workflows for its use. While specific quantitative shelf-life data remains an area for further investigation, the principles and protocols outlined herein offer a robust framework for ensuring the reliable performance of this compound in scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 3. iajps.com [iajps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of (BDMS) this compound as a Catalyst and Brominating Reagent: A Concise Overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. chemaxon.com [chemaxon.com]

- 13. longchangchemical.com [longchangchemical.com]

- 14. onepointesolutions.com [onepointesolutions.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of Bromodimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for bromodimethylsulfonium bromide (BDMS), a versatile reagent used in organic synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

| Warning | H335: May cause respiratory irritation.[1] |

Toxicological Properties

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No quantitative toxicity data, such as LD50 (Lethal Dose, 50%) values, are currently available.[2] Therefore, it should be handled with the care afforded to substances with unknown toxicological profiles.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

| Aspect | Guideline |

| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed. - Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store in a cool place. |

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocol: In Vitro Skin Irritation Test (OECD TG 439)

Given that this compound is classified as a skin irritant, a standard in vitro skin irritation test is a relevant safety assessment. The following is a detailed methodology based on the OECD Test Guideline 439, which utilizes a Reconstructed Human Epidermis (RhE) model.[3][4][5]

Objective: To determine the skin irritation potential of this compound by assessing its effect on cell viability in an RhE model.

Materials:

-

This compound (test substance)

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Positive Control: 5% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Negative Control: Sterile deionized or distilled water

Procedure:

-

Tissue Preparation: RhE tissues are pre-incubated in a sterile 6-well plate containing maintenance medium at 37°C and 5% CO2 for at least one hour.

-

Application of Test Substance:

-

For the test substance, apply a sufficient amount of this compound (typically 25-30 µL for liquids or 25 mg for solids) evenly onto the surface of the RhE tissue.

-

Apply the negative and positive controls to separate RhE tissues in the same manner.

-

-

Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-Incubation: Transfer the rinsed tissues to a new 6-well plate with fresh maintenance medium and incubate for 42 hours at 37°C and 5% CO2.

-

MTT Assay:

-

After the post-incubation period, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL).

-

Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.

-

-

Formazan Extraction:

-

Remove the tissues from the MTT solution and place them in a new 24-well plate.

-

Add isopropanol to each well to extract the formazan precipitate.

-

Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

-

-

Data Analysis:

-

Transfer the formazan extract to a 96-well plate.

-

Measure the optical density (OD) of the formazan solution using a spectrophotometer at 570 nm.

-

Calculate the percentage of cell viability for each tissue relative to the negative control.

-

-

Classification: A substance is classified as an irritant (GHS Category 2) if the mean relative cell viability is less than or equal to 50%.[5]

Visualizations

Standard Handling Procedure for Hazardous Chemicals

Caption: Flowchart of the standard procedure for handling hazardous chemicals.

Potential Signaling Pathway of Cellular Damage from a Corrosive Substance

Caption: Diagram of a potential cellular damage pathway upon exposure to a corrosive agent.

References

An In-depth Technical Guide to the Solubility of Bromodimethylsulfonium Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bromodimethylsulfonium bromide, with the chemical formula [(CH₃)₂SBr]Br, is a salt-like compound that serves as a convenient and safer alternative to molecular bromine in many synthetic protocols. It can be prepared in advance or generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr)[1]. The choice of solvent is a critical parameter in reactions involving BDMS, affecting not only the solubility of the reagent but also reaction kinetics and product yields. This guide aims to provide a thorough understanding of the solubility characteristics of BDMS to aid researchers in optimizing their synthetic methodologies.

Solubility of this compound

Qualitative Solubility Overview

Direct quantitative measurements of the solubility of this compound in various organic solvents are not extensively reported in the scientific literature. However, its use in a range of reactions provides strong indicative evidence of its solubility characteristics.

Based on its application in synthesis, this compound is known to be soluble in several common organic solvents. One source explicitly states that it is "soluble in CH₂Cl₂ and MeCN" (dichloromethane and acetonitrile). Furthermore, a study on the bromination of anthracene (B1667546) found that dichloromethane (B109758) (DCM) was a superior solvent compared to acetonitrile, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and ethyl acetate, in terms of both reaction times and yields[1]. This suggests that while BDMS is likely soluble to some extent in all these solvents, its solubility and stability may be highest in dichloromethane.

The repeated use of dimethylformamide (DMF) as a solvent in reactions involving sulfonium (B1226848) salts also suggests that BDMS is likely soluble in this polar aprotic solvent[2].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in common organic solvents has not been published. The following table summarizes the qualitative solubility information gathered from various sources.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Source / Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Mentioned as a solvent in numerous reactions; deemed superior for certain applications.[1] |

| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | Explicitly mentioned as a solvent in which BDMS is soluble. |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | Structurally similar to dichloromethane, often used in similar reactions. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly to Moderately Soluble | Used as a solvent in reactions, though considered less effective than DCM in some cases.[1] |

| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | Sparingly to Moderately Soluble | Used as a solvent in reactions, though considered less effective than DCM in some cases.[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly to Moderately Soluble | Used as a solvent in reactions, though considered less effective than DCM in some cases.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Commonly used solvent for sulfonium salts and related reactions.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Used as a reactant for the in situ generation of BDMS, indicating solubility.[1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from dimethyl sulfide (B99878) and bromine.

Materials:

-

Dimethyl sulfide

-

Bromine

-

Anhydrous carbon tetrachloride (or another suitable inert solvent)

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask with a dropping funnel and a magnetic stirrer

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

A solution of dimethyl sulfide in anhydrous carbon tetrachloride is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of bromine in anhydrous carbon tetrachloride is added dropwise to the stirred dimethyl sulfide solution.

-

A yellow-orange precipitate of this compound will form.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0°C.

-

The precipitate is collected by filtration under an inert atmosphere.

-

The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The product is dried under vacuum to yield this compound as a solid.

Determination of Solubility (Gravimetric Method)

This general protocol can be used to determine the quantitative solubility of this compound in a given organic solvent[3][4].

Materials:

-

This compound

-

Selected organic solvent (e.g., dichloromethane, acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE or other compatible material)

-

Analytical balance

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solid. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualized Workflows and Pathways

In Situ Generation of this compound

The following diagram illustrates the reaction pathway for the in situ formation of this compound from dimethyl sulfoxide and hydrobromic acid.

Caption: In situ generation of BDMS from DMSO and HBr.

Experimental Workflow: Alkene Bromination using BDMS

This diagram outlines a typical experimental workflow for the bromination of an alkene using pre-synthesized this compound.

Caption: Workflow for alkene bromination using BDMS.

Conclusion

While precise quantitative solubility data for this compound in common organic solvents remains elusive in the current body of scientific literature, a qualitative understanding derived from its synthetic applications indicates its solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and likely DMF. For research and drug development professionals, the provided experimental protocols for synthesis and solubility determination offer a practical framework for characterizing and utilizing this important reagent. The visualized workflows further clarify its application in a laboratory setting. Further research to quantify the solubility of this compound would be a valuable contribution to the field of organic chemistry.

References

- 1. This compoundï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

mechanism of action of Bromodimethylsulfonium Bromide as a brominating agent

An In-depth Technical Guide to the Mechanism of Action of Bromodimethylsulfonium Bromide as a Brominating Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BDMS) is a versatile and effective electrophilic brominating agent used in a variety of organic transformations. As a stable, solid reagent, it serves as a convenient and safer alternative to liquid bromine. BDMS can be prepared from dimethyl sulfide (B99878) and molecular bromine or generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). Its reactivity stems from its ability to act as a source for an electrophilic bromonium ion (Br⁺), enabling a range of reactions including electrophilic aromatic substitution, addition to unsaturated bonds, and α-bromination of carbonyl compounds. This guide details the core mechanisms of action of BDMS, presents quantitative data for its key applications, provides detailed experimental protocols, and illustrates the reaction pathways and workflows.

Core Mechanism of Action

This compound, [(CH₃)₂SBr]⁺Br⁻, functions primarily as an electrophilic brominating agent. The sulfur-bromine bond is polarized, rendering the bromine atom attached to the sulfonium (B1226848) center electrophilic. Depending on the substrate and reaction conditions, BDMS can deliver a bromonium ion (or its equivalent) to a nucleophilic species. The dimethyl sulfide group acts as a good leaving group, facilitating the transfer of the electrophilic bromine.

The general mechanism involves the attack of a nucleophile (e.g., an aromatic ring, an alkene, or an enol) on the electrophilic bromine atom of the BDMS molecule. This results in the formation of a brominated product and dimethyl sulfide.

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Bromides using Bromodimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Bromodimethylsulfonium bromide (BDMS), with the formula [(CH₃)₂SBr]⁺Br⁻, has emerged as a mild and efficient reagent for this purpose. First reported by Furukawa et al., this method offers several advantages over traditional brominating agents, including high yields, operational simplicity, and stereochemical control.[1] This document provides detailed application notes and experimental protocols for the use of BDMS in the synthesis of alkyl bromides from a range of alcohol substrates.

Advantages of this compound

This compound offers several key benefits for the conversion of alcohols to alkyl bromides:

-

Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, making it suitable for sensitive substrates.

-

High Yields: A wide variety of primary and secondary alcohols can be converted to their corresponding bromides in excellent yields.

-

Stereochemical Inversion: The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at chiral centers.

-

Safety: BDMS is a stable, crystalline solid that is easier and safer to handle than liquid bromine.[1]

-

Versatility: Beyond alcohol bromination, BDMS is a versatile reagent used for various other transformations, including the cleavage of ethers and acetals, and the bromination of activated aromatic compounds.[1]

Reaction Mechanism and Scope

The reaction of an alcohol with this compound proceeds through the formation of an alkoxysulfonium salt intermediate. This intermediate then undergoes nucleophilic attack by the bromide ion in an Sₙ2 fashion, leading to the formation of the alkyl bromide, dimethyl sulfoxide (B87167) (DMSO), and hydrogen bromide. The reaction is generally applicable to primary and secondary alcohols. Tertiary alcohols are not suitable substrates as they tend to undergo elimination or react via an Sₙ1 pathway, which can lead to rearrangements and a mixture of products.

Data Presentation

The following tables summarize the quantitative data for the conversion of various alcohols to their corresponding alkyl bromides using this compound.

| Alcohol Substrate (Primary) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1-Octanol | 1-Bromooctane | 2 | 25 | 95 |

| Benzyl alcohol | Benzyl bromide | 1 | 0-25 | 98 |

| 1-Butanol | 1-Bromobutane | 2 | 25 | 93 |

| Cyclohexylmethanol | (Bromomethyl)cyclohexane | 2.5 | 25 | 92 |

| Alcohol Substrate (Secondary) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Octanol | 2-Bromooctane | 3 | 25 | 92 (with inversion) |

| Cyclohexanol | Bromocyclohexane | 3 | 25 | 94 |

| 1-Phenylethanol | 1-Bromo-1-phenylethane | 2 | 0-25 | 96 |

| (-)-Menthol | (+)-Menthyl bromide | 4 | 25 | 88 (with inversion) |

Experimental Protocols

Preparation of this compound (BDMS)

This protocol describes the preparation of this compound from dimethyl sulfide (B99878) and bromine.

Materials:

-

Dimethyl sulfide (DMS)

-

Bromine (Br₂)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl sulfide (1.0 eq) in anhydrous carbon tetrachloride or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-